molecular formula C6H11Cl2N3O B1370912 (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride CAS No. 524699-82-9

(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride

Cat. No.: B1370912
CAS No.: 524699-82-9
M. Wt: 212.07 g/mol
InChI Key: ZIECLGRHPYVVST-UHFFFAOYSA-N
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Description

(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3O and its molecular weight is 212.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation

  • Synthesis of Novel Analogues and Derivatives

    The compound is used in the synthesis of novel chemical analogues. For instance, a study described the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, using a process that includes the reaction of dimethyl alpha-ethoxymethylidineacetonedicarboxylate with hydrazine (Ehler, Robins, & Meyer, 1977).

  • Chiral Macrocyclic or Linear Pyridine Carboxamides

    This compound is involved in the synthesis of chiral linear and macrocyclic bridged pyridines, starting from pyridine-2,6-dicarbonyl dichloride. Hydrazinolysis plays a critical role in the formation of these compounds, which have been investigated for their antimicrobial properties (Al-Salahi, Al-Omar, & Amr, 2010).

  • Creation of Antimicrobial and Antimycobacterial Agents

    The compound is used in the synthesis of nicotinic acid hydrazide derivatives, which have shown potential as antimycobacterial agents. This demonstrates its utility in creating medically significant compounds (R.V.Sidhaye et al., 2011).

Biological Activities

  • Investigation of Anti-Alzheimer and Anti-COX2 Reagents

    Derivatives of this compound have been studied for their potential biological activities, including anti-Alzheimer and anti-COX2 effects. This highlights its significance in therapeutic research (Attaby et al., 2009).

  • Antiproliferative Activities

    Specific derivatives synthesized from this compound have been tested for antiproliferative activities, indicating its potential use in cancer research (Nassar et al., 2016).

  • Synthesis of Pharmacologically Active Compounds

    The compound has been used to access pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, showcasing its utility in the development of new drugs (Johnston et al., 2008).

Properties

IUPAC Name

(6-methoxypyridin-3-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-6-3-2-5(9-7)4-8-6;;/h2-4,9H,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIECLGRHPYVVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.